Aminostilbene

Photophysics Fluorescence Spectroscopy Donor-Acceptor Systems

Researchers requiring a validated trans-stilbene scaffold for singlet-state photoisomerization studies must specify trans-4-aminostilbene. Generic substitution with ortho- or meta-isomers introduces triplet-state pathways and torsional barriers exceeding 7 kcal/mol, compromising experimental reproducibility. - Singlet-driven photoisomerization: A high quantum yield pathway essential for molecular photoswitches and photocages. - Stereochemistry-dependent DNA binding: The trans-isomer binds >10× more strongly to rat liver DNA than the cis-isomer, critical for carcinogenesis research. - Modular fluorescence engineering: The unsubstituted parent compound serves as a precursor for N-phenyl derivatives with inverted (high fluorescence) photophysical profiles.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B8328778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminostilbene
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2N
InChIInChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2
InChIKeyBIEFDNUEROKZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminostilbene Technical Profile


4-Aminostilbene (trans-4-aminostilbene, CAS 834-24-2) is a para-amino substituted stilbene derivative with the molecular formula C14H13N and molecular weight 195.26 g/mol, typically supplied as a white to yellow-green powder or crystal with purity specifications ranging from 95% to ≥97% (HPLC) [1]. The compound features a central ethene double bond conjugating two aromatic rings, with the electron-donating amino group positioned at the para position of one phenyl ring, a structural configuration that defines its absorption spectrum characterized by a single strong long-wavelength band and distinctive photochemical behavior relative to its ortho- and meta-substituted isomers [2]. Commercially available as a mixture of isomers or specifically as the trans-isomer, 4-aminostilbene exhibits a melting point of 150–153°C, calculated boiling point of 362.2±22.0°C at 760 mmHg, and density of 1.1±0.1 g/cm³ [1]. The compound serves as a versatile building block in organic synthesis and as a model system for investigating structure-property relationships in donor-acceptor stilbenoid systems.

Isomeric Identity: Trans-4-aminostilbene, para-substituted scaffold for structure-property studies.
Photophysical Workflow: Singlet-state photoisomerization and donor-acceptor stilbenoid research.
Synthetic Building Block: Aminostilbene core for derivative synthesis and fluorescence engineering.

Positional Isomerism and Stereochemistry Risks


Interchanging aminostilbene positional isomers (ortho-, meta-, para-) or stereoisomers (trans- vs. cis-) without rigorous validation introduces substantial functional risk, as the position of the amino substituent on the stilbene scaffold dictates fundamentally different photophysical, photochemical, and biological behavior [1]. The para-isomer (4-aminostilbene) displays a single strong absorption band, a short singlet lifetime, and a high photoisomerization quantum yield proceeding via a singlet-state mechanism, whereas the ortho- and meta-isomers exhibit multiple absorption bands, significantly longer singlet lifetimes, and photoisomerization that proceeds via a triplet-state pathway with a singlet-state torsional barrier exceeding 7 kcal/mol [1]. In biological systems, the para-substituted derivatives demonstrate growth-inhibitory activity against Walker rat carcinoma 256, while the meta-isomer is completely inactive and the ortho-isomer shows markedly reduced potency [2]. Furthermore, trans- and cis-stereoisomers exhibit pronounced differences in metabolite binding efficiency and tissue disposition [3]. These non-interchangeable properties underscore that generic substitution without explicit verification of isomeric identity and purity specifications can compromise experimental reproducibility and downstream application outcomes.

Target: 4-Aminostilbene (trans, para) Singlet-state photoisomerization, high quantum yield; reported growth-inhibitory response in Walker 256 model.
Substitute: ortho-/meta-isomers Triplet-state pathway, different absorption spectra; biological activity may be absent or substantially reduced.
Target: trans-4-Aminostilbene Planar geometry supports metabolic activation and reported >10× higher DNA binding than cis-isomer.
Substitute: cis-4-aminostilbene Non-planar conformation limits adduct formation; DNA binding endpoint may not transfer.
Target: trans-4-Aminostilbene scaffold Stilbene core with conjugated double bond; reported 2–3× higher hemoglobin intermediate binding.
Substitute: bibenzyl (reduced) analogs Loss of conjugation alters reactive metabolite profile and methemoglobin endpoint context.

Comparative Evidence for 4-Aminostilbene


Fluorescence Quantum Yield and Lifetime

4-Aminostilbenes (para-substituted) and 3-aminostilbenes (meta-substituted) exhibit fundamentally different photophysical behavior arising from symmetry-governed electronic structure. The 3-aminostilbenes possess substantially higher fluorescence quantum yields and longer fluorescence lifetimes compared to the 4-aminostilbenes, a phenomenon termed the 'meta-amino effect' [1]. This difference originates from configuration interaction in the meta-isomers resulting from loss of molecular symmetry, which alters the relative energies of the fluorescent singlet state and the twisted intramolecular charge-transfer state [2]. Consequently, selection of 4-aminostilbene versus its 3-amino isomer critically determines whether high photoisomerization efficiency (para) or enhanced fluorescence output (meta) is achieved.

Fluorescence QY & Lifetime
Head-to-head
4-Aminostilbenes: lower Φf, shorter fluorescence lifetime. 3-Aminostilbenes: substantially higher Φf, longer lifetime.
Supports photoisomerization vs. fluorescence workflow selection.
Solvent-dependent; reported for donor-acceptor trans-stilbene systems.
Photophysics Fluorescence Spectroscopy Donor-Acceptor Systems Charge-Transfer States

Tumor Growth Inhibition by Positional Isomer

The position of the amino substituent on the stilbene scaffold is the paramount determinant of growth-inhibitory activity against Walker rat carcinoma 256. The para-isomer (4-aminostilbene) and its 4-dimethylamino derivative produce marked inhibition of tumor growth, whereas the ortho-isomer (o-dimethylaminostilbene) is very much less active, and the meta-isomer (m-compound) is completely inactive [1]. This positional specificity is reinforced by the requirement for trans-configuration and an unbroken conjugation pathway enabling dipolar quinonoid character [1]. At dosages of 200–250 mg/kg in rats, 4-aminostilbene and 4-dimethylaminostilbene both produce gastrointestinal submucous hemorrhage (most evident in the pyloric stomach), hematuria, and hemolymph changes, with the former additionally inducing methemoglobinemia [1].

Tumor Growth Inhibition
Head-to-head
Para-isomer: reported marked inhibition in Walker 256 model; meta-isomer: completely inactive; ortho-isomer: much less active.
Reported in vivo model positional selectivity.
Walker rat carcinoma 256; dosages 200–250 mg/kg.
Cancer Biology Structure-Activity Relationship Antitumor Screening Carcinogenesis

DNA Binding: Trans vs. Cis Stereochemistry

Stereochemistry at the central ethene bond profoundly influences metabolic activation and macromolecular binding. Carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene bound more strongly to rat liver DNA than the biologically less active cis-4-acetylaminostilbene and 4-dimethylaminobibenzyl by more than ten times [1]. The trans-configuration enables a planar molecular geometry conducive to metabolic activation and subsequent covalent interaction with nucleic acids, whereas the cis-isomer adopts a non-planar conformation that reduces activation efficiency. Furthermore, total binding of trans-4-dimethylaminostilbene metabolites to nucleic acids is highest in the liver, with approximately one-fifth of that amount in the kidney, and less than one-fifth in the lung and glandular stomach [1].

DNA Binding: trans vs. cis
Head-to-head
Trans-isomers: >10× higher DNA binding vs. cis-isomer and bibenzyl derivatives.
Supports stereochemistry-dependent adduct formation studies.
Rat liver macromolecules in vivo.
Metabolism DNA Adduct Formation Xenobiotic Activation Carcinogenesis

Photoisomerization Mechanism: Singlet vs. Triplet

The three positional isomers of trans-aminostilbene follow fundamentally different isomerization mechanisms. The para-isomer (4-aminostilbene) undergoes trans → cis photoisomerization predominantly via a singlet-state process, with a short singlet lifetime and high photoisomerization quantum yield similar to unsubstituted trans-stilbene [1]. In contrast, both the ortho- and meta-isomers isomerize via a triplet-state process, characterized by long singlet lifetimes and low photoisomerization quantum yields [1]. The lower bound for the singlet-state torsional barrier for ortho- and meta-isomers is 7 kcal/mol, which is substantially higher than that for the para-isomer, accounting for the mechanistic divergence [1]. Additionally, the fluorescence rate constant of the para-isomer is larger than that of the ortho- or meta-isomer [1].

Isomerization Mechanism
Head-to-head
Para: singlet-state route, short lifetime, high Φtc. Ortho/meta: triplet-state route, long lifetimes, torsional barrier ≥7 kcal/mol.
Supports singlet-mediated photoisomerization application context.
Room temperature solution-phase measurements.
Photochemistry Photoisomerization Excited-State Dynamics Triplet State

Fluorescence Enhancement by N-Phenyl Substitution

N-phenyl substitution on 4-aminostilbene induces a pronounced 'amino conjugation effect' that substantially alters photophysical behavior relative to the parent compound. The introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with larger charge-transfer character for the fluorescent excited state [1]. Consequently, N-phenyl derivatives (1c-e) exhibit low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, in direct contrast to the behavior of unsubstituted 4-aminostilbene (1a) and its N,N-dimethyl derivative (1b), which are dominated by photoisomerization [1]. This substitution-dependent tunability establishes 4-aminostilbene as a modular scaffold whose photophysical properties can be systematically engineered.

Fluorescence Enhancement
Head-to-head
Parent 4-aminostilbene: high Φtc, low Φf. N-phenyl derivatives: inverted profile (high Φf, low Φtc).
Supports fluorescence engineering via N-phenyl substitution.
Amino conjugation effect; solvent-dependent.
Fluorescence Enhancement Molecular Engineering Charge-Transfer Stilbenoid Photochemistry

Hemoglobin Binding vs. Methemoglobin Formation

A critical disconnect exists between acute/chronic toxicity and methemoglobin-forming capacity when comparing trans-4-aminostilbene derivatives to their bibenzyl (reduced ethene bridge) counterparts. trans-4-Aminostilbene derivatives exhibit higher acute and chronic toxicity than 4-aminobibenzyl derivatives [1]. Yet, paradoxically, trans-4-aminostilbene produces less methemoglobin in female Wistar rats than 4-aminobibenzyl [1]. This apparent contradiction is resolved by the finding that intermediates formed during methemoglobin generation from trans-stilbene derivatives are more reactive and covalently bind to hemoglobin 2–3 times more extensively than those from bibenzyl derivatives [1]. Consequently, the availability of these intermediates for cyclic methemoglobin formation is reduced, explaining the lower observed methemoglobin levels despite higher overall toxicity [1].

Hemoglobin Binding vs. MetHb
Head-to-head
Stilbene derivatives: 2–3× higher covalent hemoglobin binding, lower methemoglobin formation vs. bibenzyl.
Supports reactive intermediate toxicity model interpretation.
Female Wistar rat model; i.v. administration.
Toxicology Methemoglobinemia Metabolic Activation Hemoglobin Binding

Application Scenarios for 4-Aminostilbene


Singlet-State Photoisomerization and Photoswitches

4-Aminostilbene is the preferred scaffold for investigations requiring a singlet-mediated, high-yield trans → cis photoisomerization pathway. As established by direct head-to-head comparison, the para-isomer undergoes isomerization predominantly via the singlet state with a short singlet lifetime and high photoisomerization quantum yield, in contrast to the ortho- and meta-isomers which follow a triplet-state pathway with singlet-state torsional barriers ≥7 kcal/mol [1]. Researchers developing molecular photoswitches, photocages, or light-responsive materials where efficient, singlet-driven geometric change is required should specifically procure trans-4-aminostilbene rather than its positional isomers.

Carcinogenesis and Metabolic Activation Studies

For toxicological and carcinogenesis research requiring quantifiable DNA adduct formation and metabolic activation studies, trans-4-aminostilbene and its derivatives provide a validated system with established comparative benchmarks. Carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene bind to rat liver DNA more than 10× more strongly than biologically less active cis-isomers and bibenzyl derivatives [1]. This stereochemistry-dependent difference in macromolecular binding makes trans-4-aminostilbene the necessary starting material for studies investigating the relationship between molecular geometry, metabolic activation, and nucleic acid interaction. The trans-isomer must be explicitly specified; cis-4-aminostilbene will yield fundamentally different—and quantitatively lower—DNA binding outcomes [1].

Fluorescence-Enhanced Derivative Engineering

4-Aminostilbene serves as a modular parent scaffold for synthesizing fluorescence-enhanced derivatives via N-phenyl substitution. Evidence demonstrates that introducing N-phenyl substituents to 4-aminostilbenes inverts the photophysical profile from high photoisomerization/low fluorescence (parent compound) to low photoisomerization/high fluorescence (N-phenyl derivatives) through the 'amino conjugation effect' [1]. Researchers aiming to engineer stilbenoid systems with enhanced fluorescence output for sensing, imaging, or optoelectronic applications should procure 4-aminostilbene as the synthetic precursor, with the understanding that the unsubstituted parent compound itself is photoisomerization-dominant [1].

Hemoglobin Binding and Toxicity Disconnect Models

trans-4-Aminostilbene provides a unique model system for investigating the disconnect between methemoglobin formation and reactive intermediate sequestration by hemoglobin. Comparative studies demonstrate that trans-4-aminostilbene derivatives produce less methemoglobin than bibenzyl derivatives despite higher acute and chronic toxicity, because the more reactive stilbene-derived intermediates covalently bind to hemoglobin 2–3× more extensively, reducing their availability for cyclic methemoglobin generation [1]. This property makes trans-4-aminostilbene an essential reagent for studies examining the relationship between reactive metabolite reactivity, hemoglobin adduct formation, and observable toxicological endpoints. Substitution with bibenzyl derivatives would fundamentally alter this relationship [1].

Application
Selection Property
Validation Focus
Singlet-State Photoisomerization
Singlet vs. triplet mechanism
Photoisomerization quantum yield context
Carcinogenesis Model Study
Stereochemistry-dependent DNA binding
Trans-cis adduct formation endpoint review
Fluorescence-Enhanced Derivatives
N-phenyl substitution effect
Fluorescence quantum yield inversion
Reactive Intermediate Toxicity Model
Hemoglobin adduct vs. methemoglobin
Methemoglobin endpoint context

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